molecular formula C₉H₈D₂Cl¹⁵NO₃ B1162700 (S)-Carisbamate-15N,d2

(S)-Carisbamate-15N,d2

Cat. No.: B1162700
M. Wt: 218.64
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Carisbamate-15N,d2 is a deuterated and 15N-labeled isotopologue of Carisbamate (CAS: 194085-75-1), a compound initially developed for its anticonvulsant properties. This stereospecific derivative incorporates two deuterium atoms and a 15N isotope, enhancing its utility in pharmacokinetic, metabolic, and tracer studies. Key properties include:

  • Molecular Formula: C₁₂H₁₅¹⁵N₃O₅ (exact formula inferred from and ).
  • Molecular Weight: ~219.63 g/mol (varies slightly based on isotopic enrichment).
  • Applications: Used in mass spectrometry, nuclear magnetic resonance (NMR) studies, and drug metabolism research due to its isotopic labeling.

Properties

Molecular Formula

C₉H₈D₂Cl¹⁵NO₃

Molecular Weight

218.64

Synonyms

(1S)-1-(2-Chlorophenyl)-1,2-ethanediol 2-Carbamate-15N,d2;  JNJ 10234094-15N,d2;  RWJ 333369-15N,d2;  YKP 509-15N,d2; 

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Isotopic Labeling :

  • (S)-Carisbamate-15N,d2 uniquely combines 15N and deuterium, enabling dual tracking in metabolic pathways. In contrast, (S)-Carisbamate-d4 lacks 15N but has higher deuterium substitution, improving metabolic stability.
  • Compounds like 1,2-Benzenediamine-15N₂ (CAS: 116006-97-4) demonstrate the broader use of 15N in NMR and tracer studies, a principle applicable to (S)-Carisbamate-15N,d2.

Functional Derivatives :

  • Glucuronide conjugates (e.g., (S)-Carisbamate β-D-O-Glucuronide) are critical for studying Phase II metabolism, whereas (S)-Carisbamate-15N,d2 is better suited for Phase I metabolism or absorption studies.

Cost and Availability :

  • (S)-Carisbamate-15N,d2 is commercially available at a premium (€9,788.00/25mg), reflecting its specialized use. Unlabeled Carisbamate and its glucuronides are likely more cost-effective for general research.

Research Implications

  • 15N Utility : As shown in azidopyrimidine studies (), 15N labeling aids in resolving tautomeric equilibria and reaction mechanisms, suggesting analogous applications for (S)-Carisbamate-15N,d2 in elucidating metabolic pathways.
  • Deuterium Effects : Deuterium incorporation can alter pharmacokinetics (e.g., prolonged half-life), a feature shared with (S)-Carisbamate-d4 and observed in other deuterated drugs like Deutetrabenazine.

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